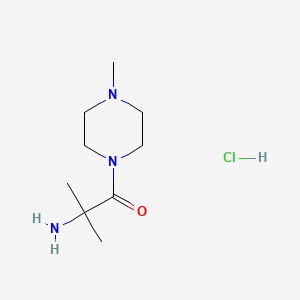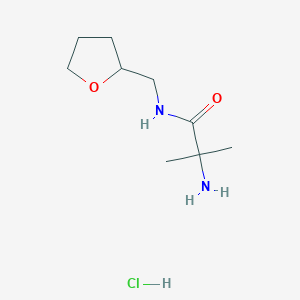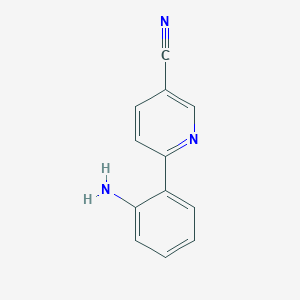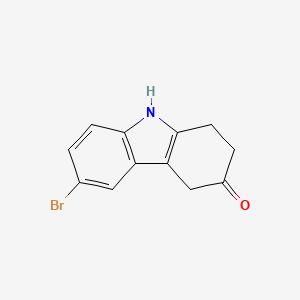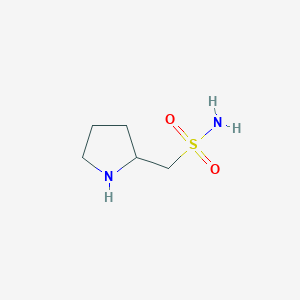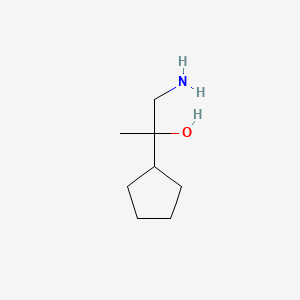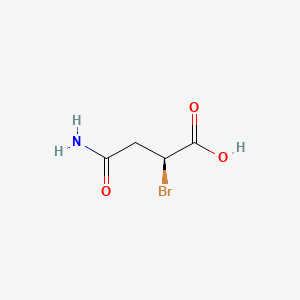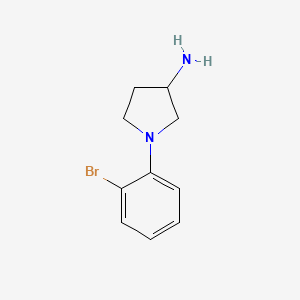
1-(2-Bromophenyl)pyrrolidin-3-amine
Overview
Description
1-(2-Bromophenyl)pyrrolidin-3-amine is an organic chemical compound . It has a molecular weight of 241.13 g/mol . The IUPAC name for this compound is 1-(2-bromophenyl)-3-pyrrolidinamine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is normal room temperature .Scientific Research Applications
Catalytic Applications in Organic Synthesis
1-(2-Bromophenyl)pyrrolidin-3-amine has been explored in various catalytic applications, particularly in the field of organic synthesis. In one study, Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated the amination of polyhalopyridines using a palladium-Xantphos complex, which achieved high yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003). Similarly, a catalytic asymmetric bromocyclization of trisubstituted olefinic amides was reported by Feng Chen, C. Tan, and Y. Yeung (2013), employing a mannitol-derived cyclic selenium catalyst (Chen, Tan, & Yeung, 2013).
Photocatalytic Reactions
Amrita Das, I. Ghosh, and B. Koenig (2016) explored the use of this compound in photocatalytic reactions. Their study involved the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation, which led to the formation of pyrrolo[1,2-a]quinoline and ullazines (Das, Ghosh, & Koenig, 2016).
Studies in Coordination Chemistry
Research by M. Amirnasr, K. Schenk, and S. Meghdadi (2002) involved synthesizing a series of complexes including pyrrolidine and characterizing them through various spectroscopic methods. They also detailed the crystal and molecular structure of one such complex, highlighting the hydrogen-bonding patterns involved (Amirnasr, Schenk, & Meghdadi, 2002).
Multicomponent Synthesis
The synthesis of polysubstituted pyrroles via a one-pot multicomponent reaction was efficiently achieved by Xufeng Lin, Zhenjun Mao, X. Dai, P. Lu, and Yanguang Wang (2011). Their methodology leveraged primary amines, ethyl glyoxalate, and 2-bromoacetophenones, which has potential implications for the synthesis of highly substituted compounds (Lin, Mao, Dai, Lu, & Wang, 2011).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The compound “1-(2-Bromophenyl)pyrrolidin-3-amine” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with various targets in different ways, such as binding to receptors or enzymes, inhibiting or activating cellular pathways, etc .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is a common feature in many drugs, which suggests that it might have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biomolecules it interacts with .
Molecular Mechanism
Pyrrolidine compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-(2-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSMDXXURYDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



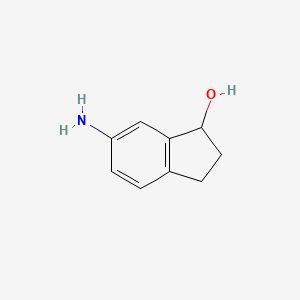
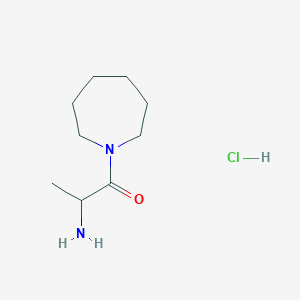
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
